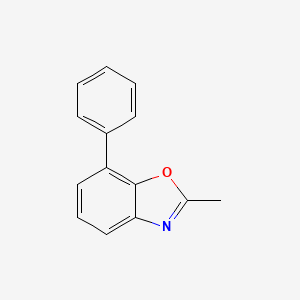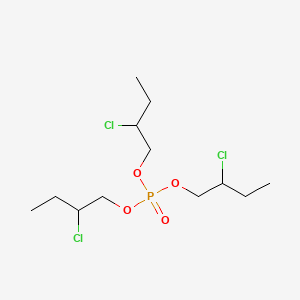
Tris(2-chlorobutyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-chlorobutyl)phosphate is an organophosphate compound widely used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. This compound is part of a broader class of organophosphates that have gained prominence due to their flame-retardant properties.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-chlorobutyl)phosphate is typically synthesized through the reaction of phosphorus oxychloride with 2-chlorobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C4H9ClOH→(C4H9ClO)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-chlorobutanol are mixed in precise ratios. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Tris(2-chlorobutyl)phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Under specific conditions, the compound can be reduced to form different organophosphorus compounds.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid esters, reduced organophosphorus compounds, and substituted derivatives with different functional groups.
科学的研究の応用
Tris(2-chlorobutyl)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studies have explored its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Research is ongoing to understand its interactions with biological molecules and its potential use in drug delivery systems.
Industry: It is extensively used in the manufacturing of flame-retardant materials, including plastics, textiles, and foams.
作用機序
The flame-retardant properties of tris(2-chlorobutyl)phosphate are primarily due to its ability to interfere with the combustion process. When exposed to heat, the compound releases phosphorus-containing radicals that inhibit the propagation of flames. These radicals react with free radicals in the flame, effectively quenching the combustion process. Additionally, the chlorine atoms in the compound contribute to the formation of a protective char layer on the material’s surface, further enhancing its fire resistance.
類似化合物との比較
Similar Compounds
- Tris(2-chloroethyl)phosphate
- Tris(2-chloropropyl)phosphate
- Tris(1,3-dichloro-2-propyl)phosphate
Uniqueness
Tris(2-chlorobutyl)phosphate is unique due to its specific chemical structure, which imparts distinct flame-retardant properties. Compared to tris(2-chloroethyl)phosphate and tris(2-chloropropyl)phosphate, this compound offers a different balance of thermal stability and reactivity, making it suitable for specific applications where other compounds may not perform as effectively.
特性
CAS番号 |
73972-80-2 |
|---|---|
分子式 |
C12H24Cl3O4P |
分子量 |
369.6 g/mol |
IUPAC名 |
tris(2-chlorobutyl) phosphate |
InChI |
InChI=1S/C12H24Cl3O4P/c1-4-10(13)7-17-20(16,18-8-11(14)5-2)19-9-12(15)6-3/h10-12H,4-9H2,1-3H3 |
InChIキー |
OPNBSZMPKHLHPV-UHFFFAOYSA-N |
正規SMILES |
CCC(COP(=O)(OCC(CC)Cl)OCC(CC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


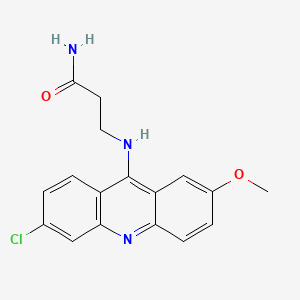

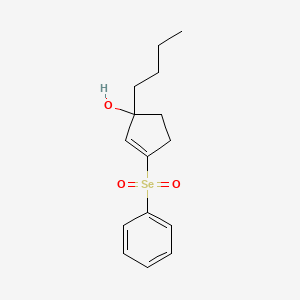
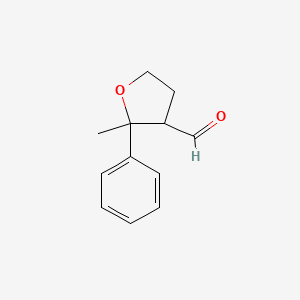
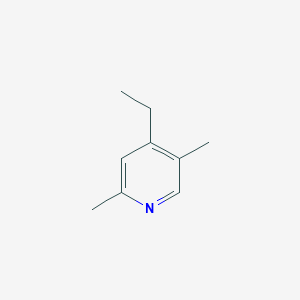
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
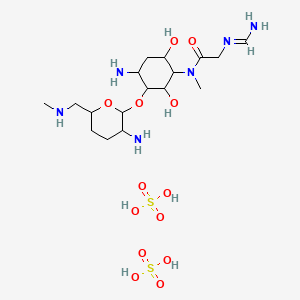
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
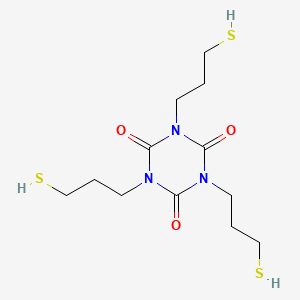
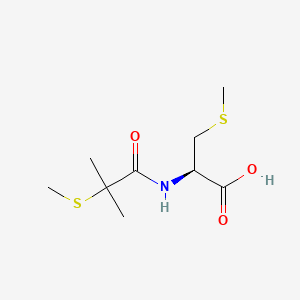

![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

